rac 5-Carboxy Desisopropyl Tolterodine-d7
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Overview
Description
rac 5-Carboxy Desisopropyl Tolterodine-d7: is a deuterated analog of rac 5-Carboxy Desisopropyl Tolterodine, which is a metabolite of Tolterodine. Tolterodine is a medication used to treat overactive bladder with symptoms of urinary frequency, urgency, or urge incontinence . The deuterated version, this compound, is often used in scientific research for its stable isotope labeling properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac 5-Carboxy Desisopropyl Tolterodine-d7 involves multiple steps, starting from the precursor Tolterodine. The process typically includes:
Deuteration: Introduction of deuterium atoms into the Tolterodine molecule to form the deuterated analog.
Oxidation: Conversion of the hydroxyl group to a carboxyl group.
Purification: Isolation and purification of the final product to achieve high purity levels.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using deuterated reagents to introduce deuterium atoms.
Catalytic Oxidation: Employing catalysts to facilitate the oxidation process.
High-Performance Liquid Chromatography (HPLC): For purification and quality control.
Chemical Reactions Analysis
Types of Reactions
rac 5-Carboxy Desisopropyl Tolterodine-d7 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carboxyl groups.
Reduction: Reduction of carboxyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Scientific Research Applications
rac 5-Carboxy Desisopropyl Tolterodine-d7 is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: For tracing metabolic pathways and studying enzyme activities.
Medicine: In pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of rac 5-Carboxy Desisopropyl Tolterodine-d7 involves its interaction with muscarinic receptors. It acts as a competitive antagonist at these receptors, inhibiting bladder contraction and reducing detrusor pressure. This results in decreased urinary frequency and urgency . The deuterated analog is used to study these mechanisms more precisely due to its stable isotope properties.
Comparison with Similar Compounds
Similar Compounds
rac 5-Carboxy Desisopropyl Tolterodine: The non-deuterated analog.
Tolterodine: The parent compound used to treat overactive bladder.
5-Hydroxymethyl Tolterodine: Another metabolite of Tolterodine.
Uniqueness
Properties
IUPAC Name |
3-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-phenylpropyl]-4-hydroxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-13(2)20-11-10-16(14-6-4-3-5-7-14)17-12-15(19(22)23)8-9-18(17)21/h3-9,12-13,16,20-21H,10-11H2,1-2H3,(H,22,23)/i1D3,2D3,13D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKJBTVDQUGPBU-GYDXGMDDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747291 |
Source
|
Record name | 4-Hydroxy-3-(1-phenyl-3-{[(~2~H_7_)propan-2-yl]amino}propyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189868-60-7 |
Source
|
Record name | 4-Hydroxy-3-(1-phenyl-3-{[(~2~H_7_)propan-2-yl]amino}propyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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